molecular formula C6H5N3O B2635836 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 5655-01-6; 65996-58-9

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No.: B2635836
CAS No.: 5655-01-6; 65996-58-9
M. Wt: 135.126
InChI Key: UWMXUDUWVFWJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Pyrrolo[3,2-d]pyrimidin-4-ol (CAS: 39455-99-7) is a chemical compound belonging to the class of pyrrolopyrimidines, which are heterocyclic structures of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized as a purine analog and is frequently investigated as a core building block for the synthesis of novel therapeutic agents . Pyrrolopyrimidine derivatives, such as this compound, are extensively studied for their potential as antifolate agents in oncology research. These analogs can be designed to inhibit key enzymes in the de novo purine nucleotide biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . By targeting these enzymes, pyrrolopyrimidine-based compounds can disrupt DNA synthesis and exert antiproliferative effects on tumor cells. Some related compounds in this class are also explored for their selective uptake via specific cellular transporters, such as the folate receptor (FR) α, offering a potential strategy for targeted cancer therapy . Researchers value this chemical scaffold for its versatility in constructing molecules that probe biological systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMXUDUWVFWJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971989
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-01-6
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares 5H-Pyrrolo[3,2-d]pyrimidin-4-ol with derivatives differing in substituents, molecular weight, and biological activity:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Bioactivity Reference
This compound C₆H₈N₄O -OH at C4 164.16 g/mol Antitumor activity; purine isostere
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine C₆H₃BrClN₃ -Br at C7, -Cl at C4 232.47 g/mol Intermediate in kinase inhibitor synthesis
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one C₇H₇N₃O -CH₃ at C5, -O at C4 149.15 g/mol Improved metabolic stability
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate C₈H₆ClN₃O₂ -Cl at C2, -COOCH₃ at C4 211.61 g/mol Solubility enhancement for drug formulation
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine C₆H₅ClN₄ -Cl at C4, -NH₂ at C2 168.59 g/mol CK1ε inhibitor; neuroprotective effects

Physicochemical Properties

  • Melting Points : Derivatives like N,2-dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride melt at 253–254°C, indicating high crystalline stability .
  • Storage Stability : Halogenated analogs (e.g., 7-bromo-4-chloro compound) require storage under inert gas due to sensitivity to moisture and light .

Q & A

Q. What are the common synthetic strategies for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, and how do they address regioselectivity challenges?

The synthesis of this compound typically involves cyclization or cross-coupling reactions. A prominent method utilizes palladium-catalyzed cross-coupling between 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl(tributylstannylethynyl)silane, followed by annulation to form the pyrrolo ring . Another approach employs formylation and hydrogenolytic ring contraction starting from pyrimido intermediates, which avoids harsh nitration conditions and preserves sensitive functional groups . Regioselectivity is managed through steric and electronic control, such as using directing groups (e.g., nitro or methoxy substituents) to guide cyclization .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

Structural validation relies on multimodal analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming ring connectivity and substituent positions.
  • X-ray Diffraction (XRPD) : Resolves crystalline forms, as demonstrated in patents describing TLR7 agonist derivatives with the pyrrolo[3,2-d]pyrimidine core .
  • Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .

Q. What are the primary pharmacological targets of this compound derivatives?

Derivatives of this scaffold exhibit activity against enzymes and receptors in proliferative diseases :

  • Adenine phosphoribosyltransferase : Targeted by 9-deazaadenine analogs (e.g., DrugBank DB03506), which disrupt nucleotide metabolism .
  • T-cell malignancies : Forodesine Hydrochloride, a related compound, inhibits purine nucleoside phosphorylase (PNP) in leukemia treatment .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictory biological activity data in pyrrolo[3,2-d]pyrimidine derivatives?

Contradictions in activity data often arise from structural polymorphism or off-target interactions . To address this:

  • Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays to distinguish direct target effects from secondary mechanisms .
  • Crystallographic analysis : Compare binding modes of active vs. inactive derivatives to identify critical interactions (e.g., hydrogen bonding with TLR7 agonists) .
  • Metabolic profiling : Assess stability in biological matrices to rule out artifacts from compound degradation .

Q. How can the core structure of this compound be modified to enhance target specificity?

Key structural modifications include:

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C-7 improves selectivity for kinases .
  • Heteroatom incorporation : Replacing the 4-hydroxyl group with an amine (as in 9-deazaadenine) enhances binding to purine-processing enzymes .
  • Bicyclic extensions : Adding fused rings (e.g., pyridazinone) increases rigidity, reducing off-target binding .

Q. What advanced analytical techniques are critical in characterizing polymorphic forms of this compound?

Polymorphism impacts solubility and bioavailability. Essential techniques include:

  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions and stability of crystalline forms .
  • Thermogravimetric Analysis (TGA) : Measures thermal decomposition profiles to assess purity .
  • Dynamic Vapor Sorption (DVS) : Evaluates hygroscopicity, critical for formulation stability .

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